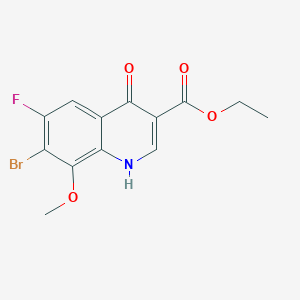

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H11BrFNO4 |

|---|---|

Molecular Weight |

344.13 g/mol |

IUPAC Name |

ethyl 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) |

InChI Key |

AKIMPOOAFHEPLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and minimizing by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or esterified with different alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones or alkanes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the bromo and fluoro substituents enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .

Anticancer Properties

Research indicates that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has shown promise in preclinical studies targeting specific cancer types, such as breast and colon cancer. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, although further studies are required to elucidate the exact pathways involved .

Synthesis and Derivatives

The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step chemical reactions, including halogenation, methoxylation, and carboxylation processes. The ability to modify its structure allows for the development of various derivatives with enhanced biological activities. For instance:

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Addition of a methyl group | Increased antitumor activity |

| Compound B | Substitution with different halogens | Enhanced antibacterial properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on human colorectal cancer cells (HCT116). The results demonstrated that treatment with ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms and hydroxyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent positions and types. Key analogs include:

Key Observations :

- Halogen Effects : Bromine at position 7 (target compound) versus 8 (CAS 35975-57-6) alters steric and electronic profiles. Bromine’s larger size compared to chlorine (CAS 70458-93-4) may enhance lipophilicity and binding affinity .

- Methoxy Group : The 8-methoxy substituent in the target compound may improve metabolic stability compared to analogs lacking this group .

Physicochemical Properties

Critical physicochemical parameters influence bioavailability and synthetic feasibility:

Notes:

- Methoxy groups generally reduce metabolic oxidation, improving half-life .

Biological Activity

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, noted for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of 344.13 g/mol. The structure features a quinoline core substituted with bromine, fluorine, hydroxyl, and methoxy groups, which enhance its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃BrFNO₄ |

| Molecular Weight | 344.13 g/mol |

| CAS Number | 1956331-67-1 |

Antimicrobial Properties

Research indicates that ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate exhibits significant antimicrobial activity. Compounds in the quinoline family are known for their efficacy against various pathogens:

- Antibacterial Activity : The compound has shown potential against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics. For example, it demonstrated inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumonia .

- Antifungal Activity : Studies have suggested that variations in halogen substitution can significantly influence antifungal efficacy. The unique combination of bromine and fluorine in this compound may enhance its effectiveness against fungal strains .

The mechanism of action involves interaction with specific biological targets such as enzymes and receptors. The presence of halogens and hydroxyl groups increases binding affinity, leading to modulation or inhibition of enzyme activity. This interaction may disrupt cellular pathways related to DNA replication and protein synthesis .

Case Studies

- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives, showing that increasing lipophilicity correlates with enhanced antiviral activity. Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate may serve as a lead compound for developing antiviral agents against emerging viral threats like COVID-19 .

- Cytotoxicity Studies : In vitro studies assessed cytotoxicity against cancer cell lines, revealing that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for developing safe therapeutic agents .

Applications in Medicinal Chemistry

Due to its promising biological activities, ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is being explored for various applications:

- Drug Development : Its structural characteristics make it a candidate for synthesizing new antimicrobial and anticancer agents.

- Agrochemicals : The compound's antimicrobial properties suggest potential use in agricultural applications to combat plant pathogens.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation, hydroxylation, and methoxylation of the quinoline backbone. Key steps include regioselective bromination at the 7-position and fluorination at the 6-position, followed by esterification. Solvent choice (e.g., DMSO or DMF) and catalysts (e.g., Bu₄NI) significantly influence reaction efficiency and regioselectivity . For example, heating in DMSO with Bu₄NI can shift product ratios by favoring N-ethylation over O-ethylation . Optimization requires monitoring via TLC or HPLC and adjusting temperature, solvent polarity, and catalyst loading.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing methoxy vs. hydroxyl groups via chemical shifts).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .

- Elemental Analysis : Verifies purity and stoichiometry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Common methods include:

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for separating polar by-products.

- Recrystallization : Using ethanol or acetonitrile to exploit solubility differences.

- HPLC : For high-purity isolation, especially when removing structurally similar impurities (e.g., decarboxylated by-products) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C7, methoxy at C8) influence regioselectivity in subsequent reactions?

- Methodological Answer : The electron-withdrawing bromo group at C7 directs electrophilic attacks to adjacent positions, while the methoxy group at C8 sterically hinders reactions at C8. For example, in nucleophilic substitution, the C6-fluoro group enhances reactivity at C7 due to adjacent electronegative effects. Computational modeling (DFT) and kinetic studies can predict and validate regiochemical outcomes .

Q. What structure-activity relationships (SAR) have been identified for antimicrobial derivatives of this compound?

- Methodological Answer : Modifications at C3 (ester hydrolysis to carboxylic acid) and C8 (methoxy to nitro or amine groups) enhance antimicrobial potency. For instance, replacing the ethyl ester with a triazole moiety (via click chemistry) improves bacterial membrane penetration . SAR studies involve:

- In vitro assays : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Molecular docking : To assess binding affinity with DNA gyrase or topoisomerase IV .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder in substituents : The bromo and methoxy groups may exhibit rotational disorder, resolved using SHELXL’s PART instruction to model partial occupancy .

- Hydrogen bonding networks : Intermolecular C–H⋯O/F interactions require high-resolution data (≤ 0.8 Å) for accurate refinement. Programs like OLEX2 visualize these interactions to guide manual adjustments .

Q. How can researchers analyze and mitigate by-product formation during synthesis?

- Methodological Answer : Common by-products include:

- Decarboxylated derivatives : Formed under prolonged heating, detected via LC-MS.

- Regioisomeric impurities : Arising from competing ethylation pathways, minimized by optimizing solvent polarity .

- Mitigation strategies :

- Reaction monitoring : Real-time FTIR or in situ NMR to track intermediate formation.

- Design of Experiments (DoE) : Statistical models to identify critical variables (e.g., temperature, pH) affecting purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.